molecular formula C12H19N3 B13676517 [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine

[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine

Cat. No.: B13676517
M. Wt: 205.30 g/mol
InChI Key: BGHZEXMBHJVMRO-UHFFFAOYSA-N
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Description

[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine: is a chemical compound that features a pyridine ring substituted with a methyl group at the 6-position and a piperidine ring attached to the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Substitution at the 6-Position:

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the piperidine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, resulting in a fully saturated heterocyclic system.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of fully saturated piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It can serve as a ligand in binding studies to understand the molecular mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may act as a precursor for the development of drugs targeting neurological disorders, inflammation, and other medical conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, leading to changes in neuronal signaling.

Comparison with Similar Compounds

Similar Compounds

    [1-(6-Chloropyridin-3-yl)-4-piperidyl]methanamine: Similar structure with a chlorine atom instead of a methyl group.

    [1-(6-Methyl-3-pyridyl)-4-piperidyl]ethanamine: Similar structure with an ethyl group instead of a methanamine group.

    [1-(6-Methyl-3-pyridyl)-4-piperidyl]propanamine: Similar structure with a propanamine group instead of a methanamine group.

Uniqueness

The uniqueness of [1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine lies in its specific substitution pattern and the presence of both pyridine and piperidine rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

[1-(6-methylpyridin-3-yl)piperidin-4-yl]methanamine

InChI

InChI=1S/C12H19N3/c1-10-2-3-12(9-14-10)15-6-4-11(8-13)5-7-15/h2-3,9,11H,4-8,13H2,1H3

InChI Key

BGHZEXMBHJVMRO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)N2CCC(CC2)CN

Origin of Product

United States

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